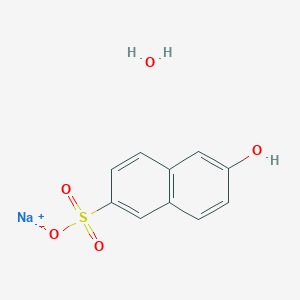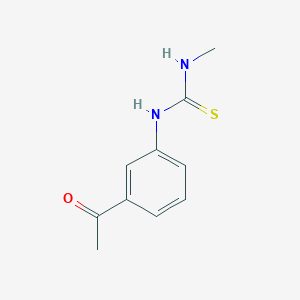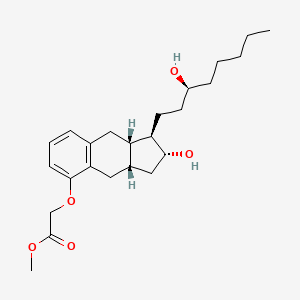
3-Hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid
Übersicht
Beschreibung
3-Hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid is a cyclopropane derivative with a hydroxymethyl group and two methyl groups attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the enzymatic resolution of racemic ethyl-2,2-dimethylcyclopropanecarboxylate in a polar organic solvent-water medium using lipase Novozym 435 . The reaction conditions typically include a buffer pH of 7.2, a reaction temperature of 30°C, and a reaction time of 56 hours .
Industrial Production Methods: Industrial production of this compound may involve the bioconversion of 2,2-dimethylcyclopropanecarbonitrile to 2,2-dimethylcyclopropanecarboxamide, followed by hydrolysis to yield the desired carboxylic acid . This process is efficient and can be conducted in a distilled water system, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of various complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor for the synthesis of pharmaceutical agents, including inhibitors of specific enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 2,2-Dimethylcyclopropanecarboxylic acid
- 3-Hydroxymethylcyclopropanecarboxylic acid
- 2,2-Dimethylcyclopropanecarbonitrile
Comparison: Compared to similar compounds, 3-Hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid is unique due to the presence of both a hydroxymethyl group and two methyl groups on the cyclopropane ring. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2)4(3-8)5(7)6(9)10/h4-5,8H,3H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVJRUASQZSDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3331312.png)



![N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B3331385.png)


![tert-Butyl 4-[(cyclopentylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3331348.png)





